6-Methylheptanenitrile

Organic Synthesis Process Chemistry Nitrile Preparation

6-Methylheptanenitrile (CAS 138808-37-4, molecular formula C₈H₁₅N, molecular weight 125.21 g/mol) is a branched aliphatic nitrile characterized by an isoheptane carbon backbone terminating in a reactive cyano group (-C≡N). This electrophilic functionality renders it a versatile intermediate in organic synthesis, where it participates in transformations including reduction to primary amines (6-methylheptan-1-amine), oxidation to carboxylic acids (6-methylheptanoic acid), and nucleophilic additions.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 138808-37-4
Cat. No. B137939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylheptanenitrile
CAS138808-37-4
Synonyms6-METHYLHEPTANENITRILE
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC(C)CCCCC#N
InChIInChI=1S/C8H15N/c1-8(2)6-4-3-5-7-9/h8H,3-6H2,1-2H3
InChIKeyDRHROSXFXTXWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylheptanenitrile (CAS 138808-37-4): Procurement-Ready Baseline Overview for Scientific Selection


6-Methylheptanenitrile (CAS 138808-37-4, molecular formula C₈H₁₅N, molecular weight 125.21 g/mol) is a branched aliphatic nitrile characterized by an isoheptane carbon backbone terminating in a reactive cyano group (-C≡N) . This electrophilic functionality renders it a versatile intermediate in organic synthesis, where it participates in transformations including reduction to primary amines (6-methylheptan-1-amine), oxidation to carboxylic acids (6-methylheptanoic acid), and nucleophilic additions . The compound's precise structure, defined by a methyl branch at the C6 position, governs its physical properties, reactivity profile, and utility in constructing more complex molecular architectures, such as substituted heptanenitriles [1].

Why 6-Methylheptanenitrile (CAS 138808-37-4) Cannot Be Generically Substituted with Unbranched or Differently Functionalized Analogs


The assumption that unbranched alkyl nitriles (e.g., heptanenitrile) or similar C8 nitrile isomers can be freely interchanged with 6-methylheptanenitrile is scientifically unsupported. The presence of the terminal iso-branch profoundly alters key physicochemical properties, including boiling point, vapor pressure, and lipophilicity, which in turn dictate downstream performance in synthesis and application. More critically, the molecule's specific three-dimensional shape and electron density distribution govern its reactivity in stereoselective transformations and its fit within complex molecular frameworks, as demonstrated in the synthesis of substituted heptanenitrile derivatives where the methyl branch is an essential structural feature [1]. Selecting the wrong nitrile precursor risks altered reaction kinetics, compromised yields, and failure to achieve the intended molecular architecture in subsequent synthetic steps, thereby increasing both material waste and validation costs .

6-Methylheptanenitrile (138808-37-4): Quantifiable Differentiation from Closest Analogs — An Evidence-Based Procurement Guide


Comparative Synthesis Efficiency: Quantitative Yield via Adapted Vilsmeier Protocol for 6-Methylheptanenitrile

6-Methylheptanenitrile was synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, as reported in a peer-reviewed protocol [1]. This represents a direct and efficient route compared to the multi-step sequences typically required for analogous unbranched heptanenitrile [2] or for the alternative preparation from 6-methylheptan-1-ol using dehydrating agents, which often demands rigorous purification and results in moderate yields .

Organic Synthesis Process Chemistry Nitrile Preparation

Physicochemical Property Differentiation: Impact of Methyl Branching on Lipophilicity and Boiling Point

The branched architecture of 6-methylheptanenitrile modifies its physicochemical behavior relative to the linear analog heptanenitrile. While explicit data for 6-methylheptanenitrile is sparse, the presence of an iso-branch is known to generally reduce boiling points and alter partition coefficients (logP) [1]. This is inferred from the behavior of similar branched alkyl nitriles and alcohols, where branching leads to lower boiling points and reduced water solubility .

Physicochemical Profiling QSAR ADME

Synthetic Utility: 6-Methylheptanenitrile as a Versatile Intermediate for Amines and Carboxylic Acids

6-Methylheptanenitrile can be efficiently reduced to 6-methylheptan-1-amine or oxidized to 6-methylheptanoic acid, two compounds with distinct applications in pharmaceutical and fragrance chemistry . This synthetic versatility is a direct consequence of the reactive nitrile group, a feature shared with other nitriles but uniquely positioned on the branched C8 chain. The resulting branched amine and acid derivatives offer different steric and electronic properties compared to their linear counterparts, enabling the exploration of novel chemical space.

Organic Synthesis Building Block Derivatization

6-Methylheptanenitrile (CAS 138808-37-4): High-Impact Application Scenarios in Research and Industrial Synthesis


Streamlined Synthesis of Branched Amine Building Blocks for Drug Discovery

The one-step, high-yield synthesis of 6-methylheptanenitrile [1] positions it as an efficient precursor to 6-methylheptan-1-amine, a branched primary amine. This amine serves as a valuable building block in medicinal chemistry for introducing an isoheptyl side chain, which can modulate lipophilicity and target binding. Compared to linear heptylamine derivatives, the branched analog may offer improved metabolic stability or altered protein-ligand interactions, making 6-methylheptanenitrile a strategic procurement choice for libraries focused on lead optimization.

Precursor to 6-Methylheptanoic Acid for Fragrance and Flavor Formulation

6-Methylheptanenitrile provides a direct route to 6-methylheptanoic acid (isocaprylic acid), a compound recognized for its application as a precursor to fragrance esters and flavoring agents . The nitrile oxidation step allows for precise control over the introduction of the branched acid moiety, which imparts distinct olfactory characteristics compared to unbranched caprylic acid derivatives. This makes 6-methylheptanenitrile a key starting material for the development of novel, proprietary aroma chemicals.

Construction of Substituted Heptanenitrile Derivatives for Agrochemical Intermediate Exploration

The reactivity of the cyano group in 6-methylheptanenitrile enables the synthesis of complex derivatives, such as 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile . These substituted nitriles can serve as advanced intermediates in the discovery of novel agrochemicals, where the specific substitution pattern and branching are critical for biological activity and selectivity. The availability of 6-methylheptanenitrile as a well-characterized starting material accelerates the exploration of this structural space.

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